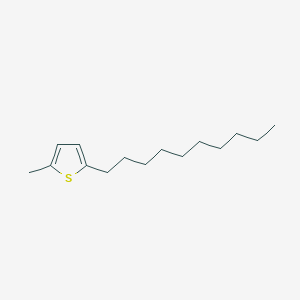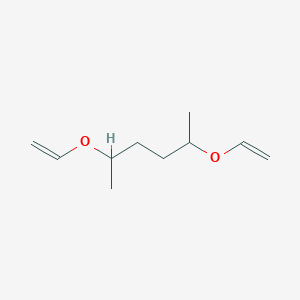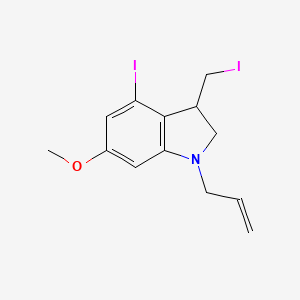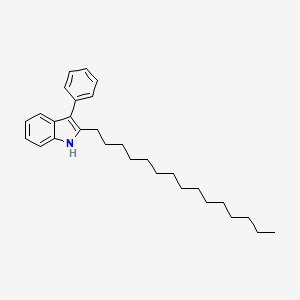
1H-Indole, 2-pentadecyl-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 2-pentadecyl-3-phenyl- is a derivative of indole, a significant heterocyclic system found in natural products and drugs Indoles are known for their biological activities and are prevalent in various alkaloids
Métodos De Preparación
The synthesis of 1H-Indole, 2-pentadecyl-3-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of indole with a pentadecyl halide and a phenyl halide under basic conditions. The reaction typically requires a strong base such as potassium carbonate (K2CO3) or silver carbonate (Ag2CO3) to facilitate the nucleophilic substitution reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1H-Indole, 2-pentadecyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Aplicaciones Científicas De Investigación
1H-Indole, 2-pentadecyl-3-phenyl- has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1H-Indole, 2-pentadecyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to various receptors, enzymes, and proteins, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .
Comparación Con Compuestos Similares
1H-Indole, 2-pentadecyl-3-phenyl- can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Known for its use as a precursor in the synthesis of biologically active molecules.
1H-Indole-2-carboxylic acid: Utilized in the development of pharmaceuticals and agrochemicals.
1H-Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
The uniqueness of 1H-Indole, 2-pentadecyl-3-phenyl- lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other indole derivatives.
Propiedades
Número CAS |
144054-05-7 |
|---|---|
Fórmula molecular |
C29H41N |
Peso molecular |
403.6 g/mol |
Nombre IUPAC |
2-pentadecyl-3-phenyl-1H-indole |
InChI |
InChI=1S/C29H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-24-28-29(25-20-15-14-16-21-25)26-22-18-19-23-27(26)30-28/h14-16,18-23,30H,2-13,17,24H2,1H3 |
Clave InChI |
XOHZFVBAUCKMRS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1=C(C2=CC=CC=C2N1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


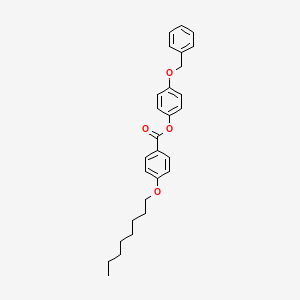
![Benzoic acid, 4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]-](/img/structure/B15162199.png)
![Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B15162202.png)
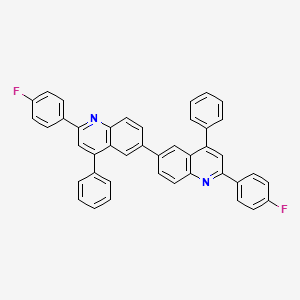

methanone](/img/structure/B15162227.png)
![1,1'-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one)](/img/structure/B15162235.png)
![1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B15162242.png)
![3-[(1S)-2-oxocyclohexyl]propanoic acid](/img/structure/B15162258.png)
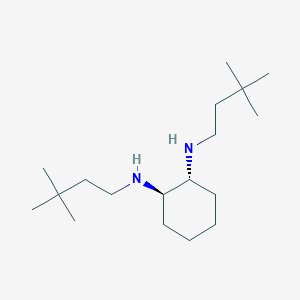
![8-Oxo-6,10-dithia-spiro[4.5]decane-7-carboxylic acid methyl ester](/img/structure/B15162284.png)
